Direct Head-to-Head Cytotoxic Comparison: Xanthiside vs. Xanthiazone vs. Inactive Thiazinedione Analogs Across Four Human Cancer Cell Lines
In the only published direct comparative cytotoxicity study, xanthiside (compound 3) and its aglycone xanthiazone (compound 4) were evaluated simultaneously against four human cancer cell lines at 100 µM, with full IC₅₀ determination. Xanthiside induced cell death percentages of 65.1%–86.3% at 100 µM and yielded IC₅₀ values of 35.2 ± 2.1 µM (SK-LU-1 lung carcinoma), 41.2 ± 1.3 µM (MCF-7 breast carcinoma), 37.6 ± 1.3 µM (HepG2 hepatocellular carcinoma), and 41.5 ± 2.3 µM (SK-Mel-2 skin melanoma). Xanthiazone was consistently more potent, with IC₅₀ values of 28.1 ± 2.3, 35.9 ± 1.6, 43.2 ± 1.8, and 27.0 ± 1.1 µM respectively. Critically, the new diglucoside xanthistrumoside A (compound 1) and the apiofuranosyl-glucoside (compound 2) were completely inactive on all four tested cell lines. The positive control ellipticine gave IC₅₀ values of 1.41–1.71 µM, contextualizing the moderate potency of both active thiazinediones [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against four human cancer cell lines in a single experimental study |
|---|---|
| Target Compound Data | Xanthiside IC₅₀: SK-LU-1 = 35.2 ± 2.1 µM; MCF-7 = 41.2 ± 1.3 µM; HepG2 = 37.6 ± 1.3 µM; SK-Mel-2 = 41.5 ± 2.3 µM. Cell death at 100 µM: 65.1%–86.3%. |
| Comparator Or Baseline | Xanthiazone (aglycone) IC₅₀: SK-LU-1 = 28.1 ± 2.3 µM; MCF-7 = 35.9 ± 1.6 µM; HepG2 = 43.2 ± 1.8 µM; SK-Mel-2 = 27.0 ± 1.1 µM. Xanthistrumoside A (diglucoside): inactive on all four lines. Compound 2 (apiofuranosyl-glucoside): inactive on all four lines. Ellipticine (positive control): IC₅₀ 1.41–1.71 µM. |
| Quantified Difference | Xanthiazone is 1.15–1.54-fold more potent than xanthiside depending on cell line (e.g., SK-Mel-2: 27.0 vs. 41.5 µM, 1.54-fold; SK-LU-1: 28.1 vs. 35.2 µM, 1.25-fold). Diglucoside and apiosyl-glucoside are inactive (IC₅₀ >>100 µM), representing a >2.4-fold potency differential from the monoglucoside xanthiside. |
| Conditions | SK-LU-1 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (hepatocellular carcinoma), and SK-Mel-2 (skin melanoma) cell lines; 100 µM screening concentration; IC₅₀ determined by dose-response experiments; positive control ellipticine. |
Why This Matters
A procurement decision for a cytotoxic screening campaign must account for the fact that the aglycone xanthiazone is systematically more potent than xanthiside, while the diglucoside is entirely inactive—selecting the wrong thiazinedione derivative will produce either a false negative or an underestimated potency readout.
- [1] Yen PH, Hoang NH, Trang DT, Huong PTT, Tai BH, Nhiem NX. A new thiazinedione glycoside from the fruits of Xanthium strumarium L. Nat Prod Commun. 2021 Jul;16(7):1934578X211032082. doi: 10.1177/1934578X211032082. (Supplemental Tables S1 and S2 for cell death percentages and IC₅₀ values). View Source
